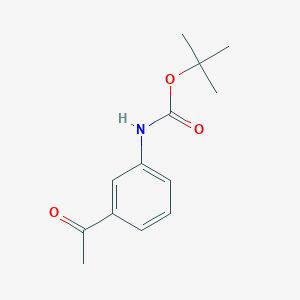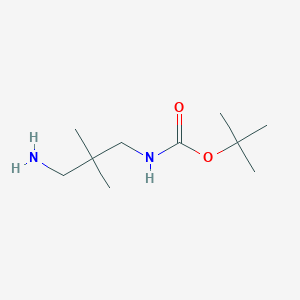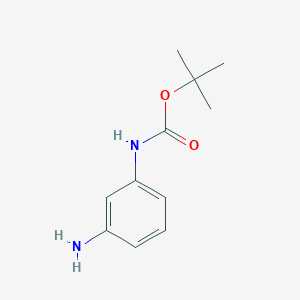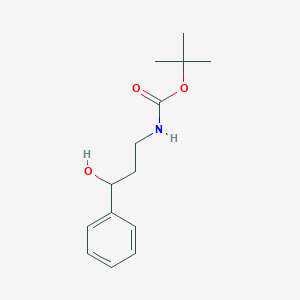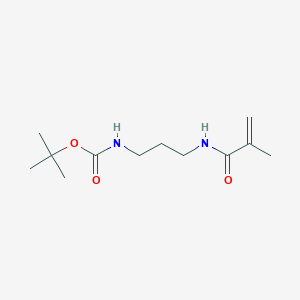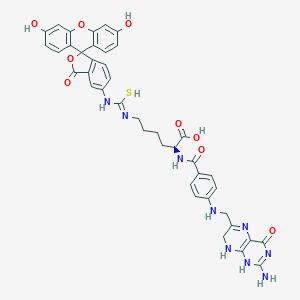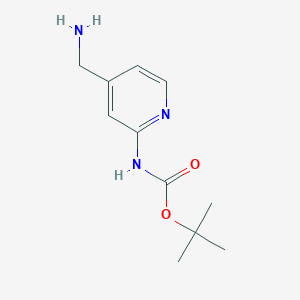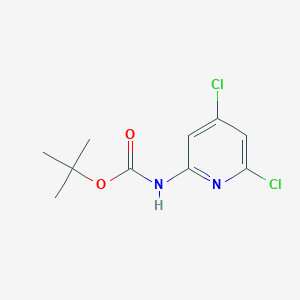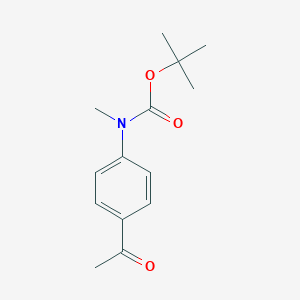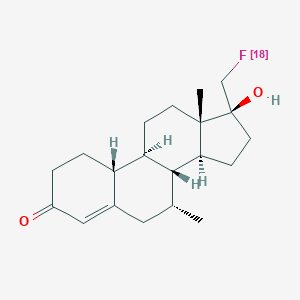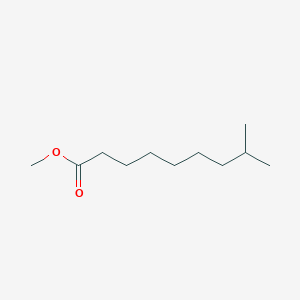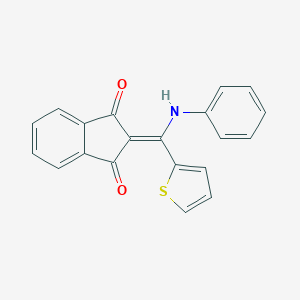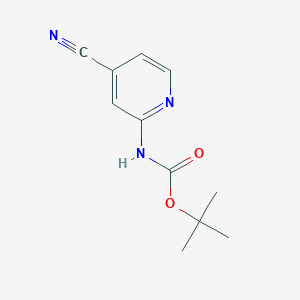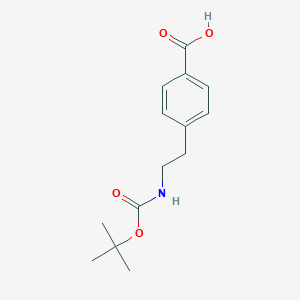
4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid
Descripción general
Descripción
This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . It is also known as 4- (tert-butoxycarbonyl)benzoic acid . It is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity .
Synthesis Analysis
The synthesis of this compound can be achieved through a reaction involving 4- (2-aminoethyl)benzoic acid hydrochloride and di-tert-buty dicarbonate in a mixture of tert-butanol and IM sodium hydroxide . The reaction mixture is stirred at ambient temperature for 16 hours, then washed with hexanes, and the aqueous layer is acidified to pH<2 with concentrated hydrochloric acid .Molecular Structure Analysis
The molecular formula of this compound is C14H19NO4 . The InChI Code is 1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-8-10-4-6-11(7-5-10)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) .Chemical Reactions Analysis
This compound is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.31 . It is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . The compound has a Log Po/w (iLOGP) of 2.38 .Aplicaciones Científicas De Investigación
Application in Organic Chemistry
Summary of the Application
The compound “4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid” is used in the synthesis of new derivatives of β-(1,2,4-Triazol-1-yl)alanine . This compound is used as a building block in the preparation of diverse photoactive molecules .
Methods of Application
The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . In another study, a modified method of synthesis was used to prepare DAE Boc-amino acid .
Results or Outcomes
The synthesis resulted in the production of racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine in four steps and 68% overall yield . The preparation of DAE Boc-amino acid could be useful in the further enhancement of diversity in designing different routes to photoactive peptides .
Application in Peptide Synthesis
Summary of the Application
This compound is used in the synthesis of dipeptides . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
Methods of Application
The synthesis involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
Results or Outcomes
The synthesis resulted in the production of dipeptides in satisfactory yields in 15 min . A recovery test indicated that the [emim] [Boc-Ala] can be recycled at least four times in the model reaction .
Application in Deprotection of Amino Acids and Peptides
Summary of the Application
This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures .
Methods of Application
The method involves the use of a thermally stable Ionic Liquid for high-temperature Boc deprotection of amino acid and peptides .
Results or Outcomes
The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect.
Application in Protein Modification
Summary of the Application
This compound is used in the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .
Methods of Application
The method involves the use of tert-butyloxycarbonyl-protected amino acids for the preparation of non-standard protected amino acid derivatives .
Results or Outcomes
The method developed is suitable for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .
Application in Extraction of Water Soluble Polar Organic Molecules
Summary of the Application
This compound is used in the extraction of water soluble polar organic molecules using ionic liquids .
Methods of Application
The method involves the use of a phosphonium ionic liquid for high temperature Boc deprotection of amino acid and peptides .
Results or Outcomes
The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect.
Application in Antimicrobial and Antibacterial Properties
Summary of the Application
Diverse compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial and antibacterial properties .
Methods of Application
The method involves the use of 1,2,4-triazoles derived from this compound .
Results or Outcomes
The compounds derived from 1,2,4-triazoles have shown antimicrobial and antibacterial properties .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-8-10-4-6-11(7-5-10)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHASBWHDACFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid | |
CAS RN |
132690-91-6 | |
| Record name | 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

